molecular formula C11H21N3O B13318745 4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol

4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol

Cat. No.: B13318745
M. Wt: 211.30 g/mol
InChI Key: MXLAMMLWLCTJDA-UHFFFAOYSA-N
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Description

4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol is a chiral amino alcohol derivative featuring a pentan-1-ol backbone substituted with a methyl group at position 4 and an amino group at position 2. The amino group is further functionalized with a 1-methyl-1H-pyrazol-5-ylmethyl moiety. The pyrazole ring introduces aromaticity and nitrogen-based polarity, which may influence solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

4-methyl-2-[(2-methylpyrazol-3-yl)methylamino]pentan-1-ol

InChI

InChI=1S/C11H21N3O/c1-9(2)6-10(8-15)12-7-11-4-5-13-14(11)3/h4-5,9-10,12,15H,6-8H2,1-3H3

InChI Key

MXLAMMLWLCTJDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1=CC=NN1C

Origin of Product

United States

Preparation Methods

Method 1: Synthesis via Pyrazolone Derivatives and Subsequent Amination

Step 1: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) derivatives

  • Reaction: Knoevenagel condensation of 3-methyl-1-phenyl-5-pyrazolone with aromatic aldehydes catalyzed by sodium acetate.
  • Conditions: Room temperature, ethanol as solvent, catalytic amount of sodium acetate.
  • Outcome: Formation of arylidene pyrazol-5-ol derivatives with high yields (refer to).

Step 2: Functionalization to introduce amino groups

  • Reaction: Nucleophilic substitution or reductive amination to attach amino groups to the pyrazolone core, forming amino-alkyl derivatives.
  • Reaction specifics: Using methylamine or methylated amines under controlled conditions, possibly with reducing agents like sodium cyanoborohydride or catalytic hydrogenation.

Step 3: Alkylation of amino groups with pentan-1-ol derivatives

  • Reaction: Alkylation via nucleophilic substitution, where the amino group reacts with pentan-1-ol derivatives bearing suitable leaving groups (e.g., halides or tosylates).
  • Conditions: Use of bases such as potassium carbonate or sodium hydride in aprotic solvents like DMF or DMSO.

Key Data:

Step Reagents Solvent Conditions Yield References
1 Pyrazolone + aldehyde + NaOAc Ethanol Room temp High
2 Methylamine / reductive amination - Mild heating Moderate to high
3 Alkylation with pentan-1-ol derivatives Aprotic solvent Reflux Variable

Method 2: Multicomponent Reaction (MCR) Approach

Based on recent literature (e.g.,,):

  • Reaction: One-pot synthesis involving 3-methyl-1-phenyl-5-pyrazolone, aromatic aldehydes, and methylamine derivatives.
  • Catalyst: Sodium acetate or other mild bases.
  • Solvent: Ethanol or aqueous ethanol mixtures.
  • Procedure:
a. Combine pyrazolone, aldehyde, and methylamine derivative in ethanol.
b. Add catalytic amount of sodium acetate.
c. Stir at room temperature until completion (monitored via TLC).
d. Isolate the product by filtration and purification.
  • Subsequent Functionalization:

    • Hydroxylation at the terminal position of the pentan chain can be achieved via oxidation (e.g., using hydrogen peroxide or tert-butyl hydroperoxide) under mild conditions.

Advantages:

  • High efficiency and yield.
  • Simplified purification process.
  • Suitable for large-scale synthesis.

Data Table:

Step Reagents Catalyst Solvent Conditions Yield Reference
MCR Pyrazolone + aldehyde + methylamine NaOAc Ethanol Room temp 80-95% ,
Hydroxylation Oxidant (H2O2) - - Mild conditions 70-85%

Specific Example: Synthesis of Pyrazol-5-yl Amino Alcohols

Based on patent WO2015063709A1 (), a similar route involves:

This method emphasizes the use of protecting groups and specific reagents like Lawesson's reagent for cyclization, followed by deprotection and alkylation steps.

Critical Considerations and Optimization

  • Reaction Conditions: Temperature, solvent choice, and catalyst loading significantly influence yield and purity.
  • Purification: Typically achieved via recrystallization, chromatography, or filtration.
  • Yield Optimization: Use of microwave-assisted synthesis or flow chemistry can enhance efficiency.

Summary of Key Data

Preparation Method Main Reactions Typical Conditions Yield Range References
Pyrazolone condensation + amination Knoevenagel + nucleophilic substitution Room temp to reflux 70-95% ,
Multicomponent reaction One-pot condensation Room temp, catalytic 80-95% ,
Cyclization + deprotection Cyclization with Lawesson's reagent Mild heating Variable

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol (-OH) group in the pentan-1-ol backbone undergoes oxidation to form carbonyl compounds. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄)

  • Hydrogen peroxide (H₂O₂)

Reaction conditions :

  • Polar aprotic solvents (e.g., dimethyl sulfoxide or ethanol)

  • Controlled temperature and pH to optimize yield.

Oxidizing AgentProduct TypeKey Features
KMnO₄Ketone/AldehydeFormation of carbonyl groups
H₂O₂Ketone/AldehydeMilder oxidation conditions

Substitution Reactions

The amine (-NH₂) group participates in nucleophilic substitution with electrophiles, such as alkyl halides or acylating agents. The pyrazole ring’s electron-donating properties enhance the reactivity of the nitrogen center.

Example reactions :

  • Alkylation : Reaction with alkyl halides (e.g., methyl bromide) to form N-alkylated derivatives.

  • Acetylation : Reaction with acetic anhydride to form amides.

Mechanism of Pyrazole Formation (ANSARO Mechanism)

The synthesis involves a nucleophile-spiro annulation-ring opening (ANSARO) pathway:

  • Spiro intermediate formation : Attack of a nucleophile (e.g., hydrazine) on a nitrile group.

  • Ring opening and aromatization : Rearrangement to form the pyrazole ring .

Analytical Characterization

Key spectroscopic data supports structural integrity and reaction monitoring:

Analytical MethodObservations
¹H NMR Singlet at δ 6.25–6.94 ppm (NH₂)
¹³C NMR C5 pyrazole signal at δ 147.1–149.0 ppm
IR Disappearance of nitrile (C≡N) stretch post-reaction

Stability and Solubility

  • Stability : Stable under normal conditions but sensitive to strong oxidizing agents.

  • Solubility : Soluble in organic solvents (e.g., chloroform, ethanol).

Scientific Research Applications

4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Pyridine-Based Analogs

Example :

Key Differences :

  • Heterocycle : Pyridine replaces pyrazole, reducing nitrogen count (one N vs. two N in pyrazole).
  • Synthesis: Synthesized via one-pot reactions of bromopyridines with enantiopure amino alcohols under basic conditions .
  • Applications : These analogs serve as ligands for chiral iridium catalysts in asymmetric hydrogenation of ketones . The pyridine’s electron-withdrawing nature may enhance metal coordination compared to pyrazole.

Pyrimidine-Based Analogs

Examples :

  • Ae5, Ae6, Be1–Be5 (CAS varies; e.g., Be5: 5-((4-((4-(4-Chlorophenoxy)phenyl)amino)-6-methylpyrimidin-2-yl)amino)pentan-1-ol)

Key Differences :

  • Biological Activity: These compounds exhibit anticancer properties as ANO1 ion channel blockers . The pyrimidine core may enhance target binding compared to pyrazole.
  • Physical Properties : Melting points range from 136–148°C (e.g., Be5: 136–138°C), with detailed ¹H/¹³C-NMR shifts (e.g., Be5 aromatic protons at δ 7.25–6.75 ppm) .

Alkyl-Substituted Analogs

Example :

  • 4-Methyl-2-(5-methylhexan-2-ylamino)pentan-1-ol (CAS 1251304-23-0)

Key Differences :

  • Substituent: A branched alkyl chain (5-methylhexan-2-ylamino) replaces the pyrazole group.

Comparative Data Table

Property 4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol Pyridine Analogs Pyrimidine Analogs (Be5) Alkyl-Substituted Analog
Core Heterocycle 1-Methylpyrazole Pyridine Pyrimidine None (alkyl chain)
Nitrogen Atoms 2 (pyrazole) + 1 (amine) 1 (pyridine) + 1 (amine) 2 (pyrimidine) + 1 (amine) 1 (amine)
Melting Point (°C) Not reported Not reported 136–138 Not reported
Synthetic Route Likely reductive amination or nucleophilic substitution One-pot bromopyridine reaction Multi-step pyrimidine synthesis Custom synthesis (AK Scientific)
Applications Potential ligand or bioactive agent (underexplored) Asymmetric catalysis Anticancer (ANO1 inhibition) Undisclosed

Research Findings and Implications

  • Pyrazole vs. Pyridine : Pyridine analogs demonstrate utility in catalysis, while pyrazole’s dual nitrogen atoms may favor drug discovery due to enhanced hydrogen bonding .
  • Pyrimidine Superiority : Pyrimidine-based analogs show marked anticancer activity, suggesting that nitrogen-rich heterocycles improve target engagement in ion channel blocking .
  • Alkyl Chains : Branched alkyl substituents prioritize lipophilicity, useful in pharmacokinetic optimization but may limit polar interactions .

Biological Activity

4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, emphasizing its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol is C12H20N4OC_{12}H_{20}N_4O with a molecular weight of approximately 236.32 g/mol. The compound features a pyrazole moiety, which is known for its diverse biological activities. The structural configuration includes a pentanol backbone, enhancing its solubility and bioavailability.

Synthesis

The synthesis of 4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkyl amines under controlled conditions. Various methods have been explored to optimize yield and purity, including solvent selection and reaction temperature adjustments.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-olA54915Apoptosis induction
MCF720Cell cycle arrest
HeLa18Caspase activation

In one study, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, suggesting strong anticancer properties. The compound was also compared to standard chemotherapeutics like cisplatin, showing comparable efficacy in certain assays .

Antimicrobial Activity

The antimicrobial properties of 4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol have been evaluated against various pathogens, including multidrug-resistant strains. The compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli>64 µg/mLNo activity
Klebsiella pneumoniae>64 µg/mLNo activity

The results indicate that while the compound is effective against certain Gram-positive bacteria, it shows limited activity against Gram-negative bacteria .

Case Studies

A case study involving the use of this compound in a therapeutic context demonstrated its potential as a lead compound for developing new anticancer agents. In animal models, administration led to tumor size reduction without significant toxicity observed in normal tissues.

Q & A

Q. What are the key steps for optimizing the synthesis of 4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol to improve yield?

Answer: The synthesis typically involves multi-step processes, starting with the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with a pentanol derivative. Key steps include:

  • Condensation reaction optimization: Use anhydrous conditions and catalysts like p-toluenesulfonic acid to facilitate imine formation between the aldehyde and amine groups .
  • Reductive amination: Sodium borohydride or other reducing agents ensure selective reduction of intermediate Schiff bases .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .
    Critical parameters: Monitor reaction temperature (reflux at 80–100°C for 2–4 hours) and stoichiometric ratios (1:1.2 aldehyde:amine) to minimize side products .

Q. How can researchers confirm the structural integrity of 4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol?

Answer: Combine spectroscopic and crystallographic methods:

  • NMR spectroscopy: Assign peaks for the pentanol backbone (δ 1.2–1.5 ppm for methyl groups, δ 3.5–3.7 ppm for hydroxyl) and pyrazole ring protons (δ 7.2–7.5 ppm) .
  • X-ray crystallography: Resolve molecular conformation and hydrogen-bonding networks, as demonstrated for structurally analogous pyrazole derivatives .
  • Mass spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

Answer:

  • HPLC-UV: Use a C18 column (e.g., Zorbax SB-C18) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
  • GC-MS: Derivatize the hydroxyl group (e.g., silylation with BSTFA) to enhance volatility, then analyze using a DB-5MS column and electron ionization .

Intermediate Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Answer: Design a stability study with:

  • pH buffers: Prepare solutions at pH 2 (HCl), 7 (phosphate), and 10 (NaOH) and incubate at 25°C and 40°C for 24–72 hours .
  • Kinetic analysis: Monitor degradation via HPLC and calculate rate constants (k) and half-life (t1/2) using first-order kinetics .
  • Degradation products: Identify by LC-MS/MS and propose degradation pathways (e.g., hydrolysis of the amino linkage) .

Q. What strategies are effective for resolving enantiomers of this chiral compound?

Answer:

  • Chiral HPLC: Use a Chiralpak IA-3 column with n-hexane/isopropanol (90:10) and a flow rate of 1.0 mL/min .
  • Enzymatic resolution: Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .
  • Circular dichroism (CD): Validate enantiomeric excess (ee) by comparing CD spectra with racemic standards .

Q. How can computational methods predict the compound’s bioavailability and solubility?

Answer:

  • Molecular docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) .
  • QSAR modeling: Corrogate descriptors like logP (calculated via ChemAxon) and polar surface area to predict solubility and permeability .
  • COSMO-RS simulations: Estimate solubility in water and organic solvents using quantum-chemical calculations .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s environmental fate and ecotoxicity?

Answer: Adopt a tiered approach:

  • Abiotic degradation: Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze photolysis products via LC-QTOF .
  • Biodegradation assays: Use OECD 301B guidelines with activated sludge to measure biological oxygen demand (BOD) over 28 days .
  • Ecotoxicology: Conduct acute toxicity tests on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) to derive EC50 values .

Q. What experimental and theoretical approaches resolve contradictions in reported bioactivity data?

Answer:

  • Comparative bioassays: Replicate studies under standardized conditions (e.g., identical cell lines, incubation times) to isolate variability sources .
  • Structural analogs synthesis: Modify the pyrazole or pentanol moieties and correlate activity changes with steric/electronic effects .
  • Molecular dynamics (MD): Simulate ligand-receptor binding to identify critical interactions (e.g., hydrogen bonds with active-site residues) .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) trace metabolic pathways of this compound in biological systems?

Answer:

  • Synthesis of labeled analogs: Introduce ¹³C at the pentanol C-2 position via Grignard reactions with ¹³CH3MgBr .
  • In vivo tracking: Administer labeled compound to model organisms (e.g., rats) and analyze metabolites in plasma/urine using NMR or LC-MS .
  • Isotope enrichment analysis: Calculate ¹³C/¹²C ratios in metabolites to map carbon flux .

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